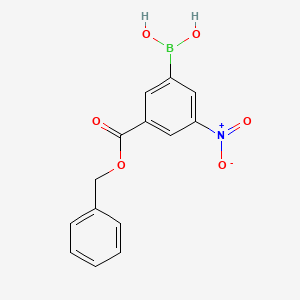

3-Benzyloxycarbonyl-5-nitrophenylboronic acid

説明

3-Benzyloxycarbonyl-5-nitrophenylboronic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insight into the chemical behavior and potential applications of similar compounds. For instance, 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound, has been shown to be an effective organocatalyst for Conia-ene carbocyclization reactions . This suggests that this compound could potentially serve as a catalyst in similar chemical reactions due to the presence of the phenylboronic acid moiety.

Synthesis Analysis

The synthesis of related compounds involves the substitution of functional groups on aromatic rings, as seen in the nitration of benzo[b]thiophen derivatives . These reactions can be sensitive to reaction conditions, which influence the position and extent of substitution. The synthesis of this compound would likely involve similar nitration steps, possibly followed by the introduction of the benzyloxycarbonyl group and the boronic acid moiety through subsequent reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction . These structures reveal the spatial arrangement of functional groups and their conformations, which can be in syn or anti orientations. The molecular structure of this compound would similarly be influenced by the steric and electronic effects of its substituents, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

The chemical reactions of phenylboronic acids and their derivatives are diverse. For example, the bis(pentafluorosulfanyl)phenylboronic acid derivative has been used as an organocatalyst , while the benzo[b]thiophen derivatives undergo nitration reactions . The presence of the nitro group and the benzyloxycarbonyl group in this compound would influence its reactivity, possibly making it suitable for use in catalysis or as an intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds with various substituents can be quite distinct. For instance, the photophysical properties of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates have been studied, revealing their potential in light harvesting and luminescence . Although this compound is not a lanthanide complex, its physical properties such as solubility, melting point, and stability would be affected by its functional groups, and its chemical properties would be influenced by the electron-withdrawing or donating nature of these groups.

科学的研究の応用

1. Organocatalysis in Carbocyclization

3,5-Bis(pentafluorosulfanyl)phenylboronic acid, a related compound to 3-Benzyloxycarbonyl-5-nitrophenylboronic acid, has been shown to act as an efficient organocatalyst in Conia-ene carbocyclization of 1,3-dicarbonyl compounds containing terminal alkynes, offering a potential model for the catalytic capabilities of this compound in similar reactions (Yang et al., 2012).

2. Use in Targeted Drug Delivery

Phenylboronic acid-functionalized polymers, closely related to this compound, have demonstrated potential in targeted drug delivery systems, particularly for cancer cells (Zhang et al., 2013).

3. Role in Liquid Crystalline Properties

Research on novel mesogenic benzoic acids, including derivatives similar to this compound, has provided insights into their applications in understanding liquid crystalline behavior at high temperatures (Weissflog et al., 1996).

4. Applications in Peptide Synthesis

Benzyloxycarbonyl peptide esters, related to this compound, have been used in the synthesis of higher peptide active esters, highlighting their role in the advancement of peptide synthesis methods (Stewart, 1965).

5. Photoprotective Groups in Organic Synthesis

Compounds like this compound, with light-sensitive protecting groups, have shown significant utility in the synthesis of organic compounds, especially in polyfunctional molecules synthesis (Pillai, 1980).

6. Catalysis in Organic Syntheses

In the field of catalysis, similar boronic acids have been utilized for reactions like the annulation of cyanophenylboronic acid with alkynes and strained alkenes, suggesting possible applications for this compound in similar catalytic processes (Miura & Murakami, 2005).

7. Potential in Food Technology

Boronic acids, including compounds similar to this compound, have shown potential in the specific reduction of fructose in food matrices, indicating their utility in food technology (Pietsch & Richter, 2016).

Safety and Hazards

作用機序

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds with diols .

Mode of Action

This interaction is reversible and pH-dependent, allowing for dynamic interactions with biological targets .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The compound’s properties such as melting point (140-148℃), boiling point (5371±600 °C, predicted), and density (140±01 g/cm3, predicted) can provide some insights into its potential bioavailability .

Result of Action

Boronic acids are known to exhibit various biological activities, including antibacterial, antifungal, and anticancer activities, depending on their specific structures and targets .

Action Environment

The action, efficacy, and stability of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of boronate esters, a key aspect of the compound’s mode of action . Additionally, the compound is hygroscopic and should be stored in a well-ventilated place .

生化学分析

Biochemical Properties

3-Benzyloxycarbonyl-5-nitrophenylboronic acid is known for its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of its primary roles is in the inhibition of serine proteases, where it forms a reversible covalent bond with the active site serine residue. This interaction is crucial for studying enzyme kinetics and developing enzyme inhibitors. Additionally, this compound can interact with diol-containing biomolecules, such as carbohydrates and nucleotides, through the formation of boronate esters. These interactions are essential for the development of boronic acid-based sensors and diagnostic tools .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound has been shown to influence cell signaling pathways, particularly those involving serine/threonine kinases. By inhibiting specific enzymes, this compound can modulate gene expression and alter cellular metabolism. For instance, it can affect the glycolytic pathway by inhibiting key enzymes, leading to changes in cellular energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of a covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is reversible, allowing for the study of enzyme kinetics and the development of reversible inhibitors. Additionally, this compound can form boronate esters with diol-containing biomolecules, which is crucial for its role in biochemical assays and sensor development .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. It is generally stable under inert atmosphere and at temperatures between 2-8°C . Prolonged exposure to higher temperatures or reactive chemicals can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular apoptosis or necrosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to enzyme inhibition and boronate ester formation. It interacts with enzymes such as serine proteases and kinases, affecting their activity and, consequently, the metabolic flux of various biochemical pathways. Additionally, it can influence metabolite levels by inhibiting key enzymes in metabolic pathways, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and biomolecules. This localization is essential for its role in modulating cellular processes and biochemical reactions .

特性

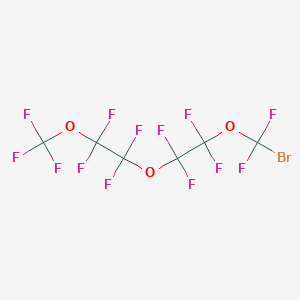

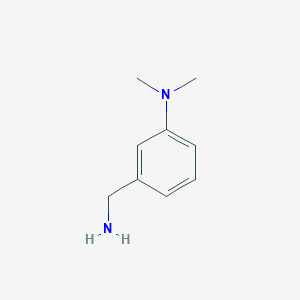

IUPAC Name |

(3-nitro-5-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8,18-19H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPDKQXYZBUILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378305 | |

| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

380430-62-6 | |

| Record name | {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1271444.png)

![N-[3-(aminomethyl)phenyl]-N-methylacetamide hydrochloride](/img/structure/B1271462.png)